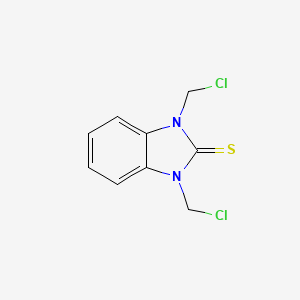
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- is a derivative of benzimidazole, a bicyclic compound composed of a benzene ring fused to an imidazole ring. Benzimidazole derivatives are known for their broad spectrum of biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- typically involves the alkylation of benzimidazole-2-thione with chloromethylating agents. One common method includes the reaction of benzimidazole-2-thione with formaldehyde and hydrochloric acid, resulting in the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of a base to neutralize the acidic by-products.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.
Oxidation and Reduction: The thione group can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiols.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form fused ring systems, which are of interest in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound’s ability to bind to DNA and proteins makes it useful in studying molecular interactions and mechanisms of action.
Industrial Applications: It is used in the synthesis of polymers and materials with specific properties, such as conductivity and fluorescence.
Mécanisme D'action
The mechanism of action of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- involves its interaction with biological macromolecules. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of essential biological processes . This covalent binding can disrupt the function of enzymes and other proteins, making it a potent inhibitor in various biological systems.
Comparaison Avec Des Composés Similaires
Similar compounds to 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- include other benzimidazole derivatives such as:
Benzimidazole-2-thione: Lacks the chloromethyl groups, making it less reactive but still biologically active.
1,3-Dimethylbenzimidazole-2-thione: Features methyl groups instead of chloromethyl groups, resulting in different reactivity and applications.
Benzimidazole-2-sulfonamide: Contains a sulfonamide group, providing different biological activities and uses.
The uniqueness of 2H-Benzimidazole-2-thione, 1,3-bis(chloromethyl)-1,3-dihydro- lies in its enhanced reactivity due to the presence of chloromethyl groups, making it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
59103-38-7 |
|---|---|
Formule moléculaire |
C9H8Cl2N2S |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
1,3-bis(chloromethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C9H8Cl2N2S/c10-5-12-7-3-1-2-4-8(7)13(6-11)9(12)14/h1-4H,5-6H2 |
Clé InChI |
UPAHZHGIEZDMHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=S)N2CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(1H-indol-3-yl)propanoylamino]acetic Acid](/img/structure/B15095599.png)
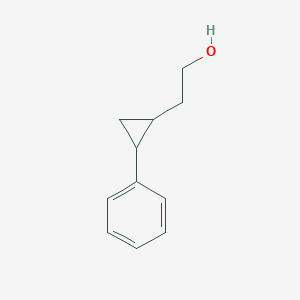
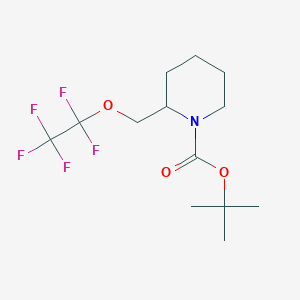

![1H,5H-Benzo[ij]quinolizine-6-carboxylicacid, 2,3-dihydro-5-oxo-, hydrazide](/img/structure/B15095618.png)
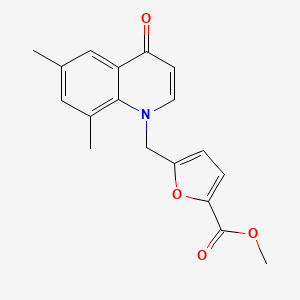

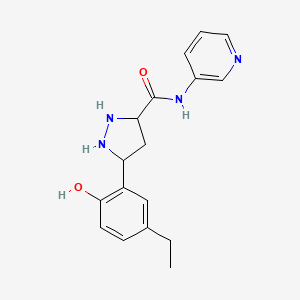
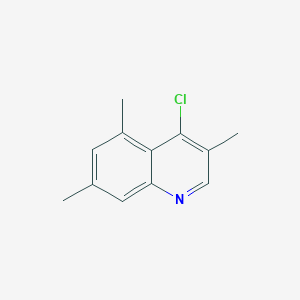
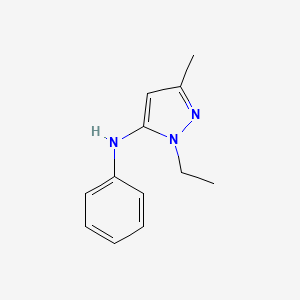
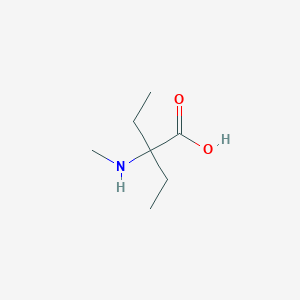
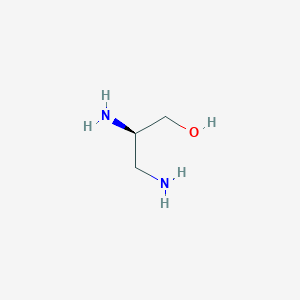
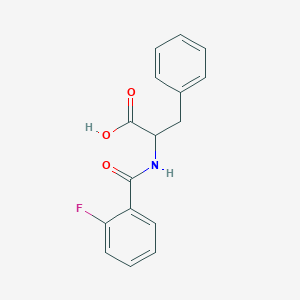
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
